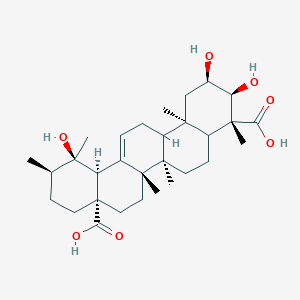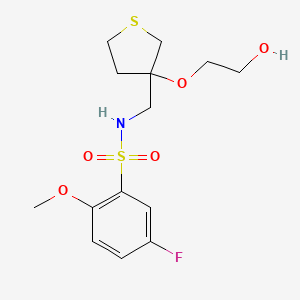
5-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methoxybenzenesulfonamide” is mentioned in a patent as a substituted 2H-pyrazole derivative .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available resources .Aplicaciones Científicas De Investigación
Quantum Chemical and Molecular Dynamics Simulation Studies
Quantum chemical calculations and molecular dynamics simulations were used to investigate the adsorption and corrosion inhibition properties of piperidine derivatives on iron. These studies are vital in materials science, particularly in corrosion protection and the development of more efficient inhibitors for industrial applications. The global reactivity parameters, including energy gaps and chemical hardness, were calculated to understand the compounds' behavior on metal surfaces, offering insights into designing molecules with desired properties for specific applications (Kaya et al., 2016).
Cyclooxygenase Inhibition for Therapeutic Applications
Research on benzenesulfonamide derivatives has shown significant potential in developing selective cyclooxygenase-2 (COX-2) inhibitors. This is crucial in the pharmaceutical industry for creating drugs that can treat inflammation with fewer side effects compared to non-selective COX inhibitors. The introduction of a fluorine atom was found to enhance COX-2 selectivity, leading to the identification of potent and selective inhibitors for clinical trials in treating conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).
Photodynamic Therapy for Cancer Treatment
The development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups has shown promising results for photodynamic therapy (PDT), a cancer treatment method. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yields, crucial for effective PDT. Such research is pivotal in advancing cancer treatment options, providing insights into the synthesis and characterization of potential photosensitizers (Pişkin et al., 2020).
Anticancer Potential of Aminothiazole-Paeonol Derivatives
The synthesis and evaluation of aminothiazole-paeonol derivatives have demonstrated high anticancer potential, particularly against human gastric and colorectal adenocarcinoma cell lines. Such studies are crucial in medicinal chemistry and pharmacology for developing new, effective anticancer agents. The findings suggest that these novel compounds could serve as promising leads for further development and clinical trials (Tsai et al., 2016).
Radical Decarboxylative Fluorination
A novel technique for the synthesis of monofluoromethoxy arenes through direct fluorodecarboxylation of carboxylic acids using photosensitizers showcases the potential applications of benzenesulfonamide compounds in synthetic organic chemistry. This method provides access to fluorinated methoxy arenes, important motifs in agrochemicals and pharmaceuticals, demonstrating the versatility and utility of such compounds in chemical synthesis (Leung & Sammis, 2015).
Propiedades
IUPAC Name |
5-fluoro-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO5S2/c1-20-12-3-2-11(15)8-13(12)23(18,19)16-9-14(21-6-5-17)4-7-22-10-14/h2-3,8,16-17H,4-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEINTRAPGHXCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2(CCSC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

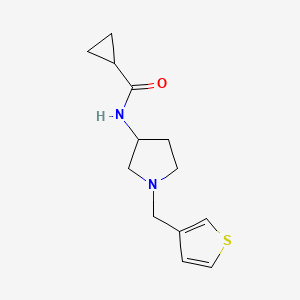
![4-[(E)-(4-chlorophenyl)diazenyl]benzene-1,3-diamine](/img/structure/B2690991.png)

![3-(4-fluorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2690995.png)
![6-[2-(4-bromophenyl)-2-oxoethyl]-2-(4-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2690996.png)
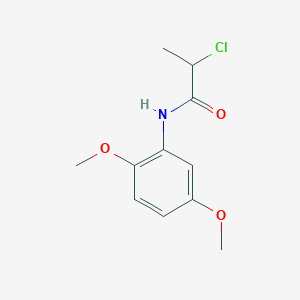
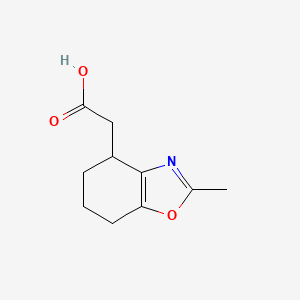
![Ethyl 6-isopropyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2691000.png)
![2,4-Difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide](/img/structure/B2691001.png)
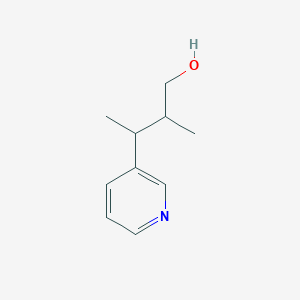
![Ethyl 6-isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2691005.png)
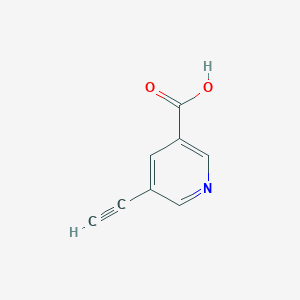
![N-(4-keto-2,9-dimethyl-pyrido[1,2-a]pyrimidin-3-yl)-piperonylamide](/img/structure/B2691008.png)
